molecular formula C15H28O B14681894 8,12-Dimethyltridec-11-EN-4-one CAS No. 39060-69-0

8,12-Dimethyltridec-11-EN-4-one

Katalognummer: B14681894
CAS-Nummer: 39060-69-0
Molekulargewicht: 224.38 g/mol
InChI-Schlüssel: TZIHPXRIDCAZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,12-Dimethyltridec-11-EN-4-one is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,12-Dimethyltridec-11-EN-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon bonds. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often incorporating advanced purification techniques to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

8,12-Dimethyltridec-11-EN-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

8,12-Dimethyltridec-11-EN-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 8,12-Dimethyltridec-11-EN-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8,12-Dimethyltridec-11-EN-6-one
  • 1,4-Dimethylbenzene
  • 2,4-Dimethylpentane

Uniqueness

8,12-Dimethyltridec-11-EN-4-one is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

39060-69-0

Molekularformel

C15H28O

Molekulargewicht

224.38 g/mol

IUPAC-Name

8,12-dimethyltridec-11-en-4-one

InChI

InChI=1S/C15H28O/c1-5-8-15(16)12-7-11-14(4)10-6-9-13(2)3/h9,14H,5-8,10-12H2,1-4H3

InChI-Schlüssel

TZIHPXRIDCAZMD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CCCC(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.